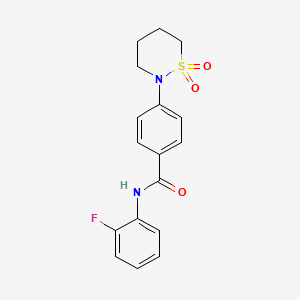

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide

Description

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-15-5-1-2-6-16(15)19-17(21)13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPJUELPVCYZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide typically involves the following steps:

Formation of the thiazinan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the dioxo group: Oxidation reactions using reagents like hydrogen peroxide or peracids can introduce the dioxo functionality.

Coupling with 2-fluorophenylamine: This step involves the formation of an amide bond between the thiazinan derivative and 2-fluorophenylamine, typically using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan ring.

Reduction: Reduction reactions might target the dioxo groups, converting them to hydroxyl groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Reduced thiazinan derivatives.

Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent due to its interaction with specific biological targets.

Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-(1,1-dioxothiazinan-2-yl)-N-(phenyl)benzamide

- 4-(1,1-dioxothiazinan-2-yl)-N-(2-chlorophenyl)benzamide

- 4-(1,1-dioxothiazinan-2-yl)-N-(2-methylphenyl)benzamide

Uniqueness

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide is a synthetic organic molecule characterized by its unique thiazinan ring structure and fluorobenzamide moiety. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's IUPAC name is N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide . Its molecular formula is , with a molecular weight of approximately 348.39 g/mol. The structural representation includes a thiazinan ring which contributes to its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The thiazinan ring enhances its binding affinity and specificity, potentially influencing various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with specific receptors, modulating their activity and affecting downstream signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of thiazine compounds have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In animal models, it has demonstrated the ability to reduce inflammation markers such as cytokines (e.g., IL-6 and TNF-alpha), which are critical in the pathophysiology of inflammatory diseases.

Case Studies

- In Vivo Studies on Arthritis Models : A study explored the efficacy of similar thiazine derivatives in reducing knee swelling in rat models of arthritis. The results indicated a significant reduction in swelling compared to control groups, suggesting potential therapeutic applications in treating inflammatory conditions .

- Toxicity Assessments : Early toxicity studies involving related compounds revealed adverse effects in rat and dog models. These findings emphasize the need for thorough safety evaluations before clinical application .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory | Unique thiazinan ring |

| 4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrile | Structure | Similar activity profile | Used for comparative studies |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions:

-

Step 1 : Formation of the thiazinan ring via sulfonamide cyclization under acidic conditions (e.g., H₂SO₄ catalysis) .

-

Step 2 : Amidation of the benzoyl chloride intermediate with 2-fluoroaniline in the presence of coupling agents (e.g., EDCI/HOBt) .

-

Step 3 : Purification via recrystallization or column chromatography (hexane/EtOAC gradient) .

- Optimization : Yield and purity depend on solvent choice (DMF or dichloromethane), temperature (60–80°C), and stoichiometric control of trifluoromethylphenyl intermediates .

Table 1 : Synthesis Parameters

Step Reagents/Conditions Yield (%) Purity (HPLC) 1 H₂SO₄, 70°C, 6h 65–75 ≥90% 2 EDCI/HOBt, DMF, RT 80–85 ≥95% 3 Hexane/EtOAc (3:7) 70 ≥99%

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Methodology :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., 2-fluorophenyl δ 7.32–7.68 ppm, thiazinan δ 3.5–4.2 ppm) .

- IR Spectroscopy : Identifies sulfonyl (1320–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₈H₁₈N₂O₃S; 374.46 g/mol) .

Advanced Research Questions

Q. What mechanisms explain the compound’s bioactivity as a Factor XIa inhibitor, and how do structural modifications affect potency?

- Mechanism : The thiazinan sulfonyl group binds to Factor XIa’s S1 pocket via hydrogen bonding with Ser214, while the 2-fluorophenyl moiety enhances hydrophobic interactions .

- Structure-Activity Insights :

-

Trifluoromethyl substitution : Increases lipophilicity (logP ~3.2) and IC₅₀ values (0.5 µM vs. 2.1 µM for non-fluorinated analogs) .

-

Electron-withdrawing groups : Improve enzyme affinity by stabilizing the transition state .

Table 2 : Comparative Bioactivity of Derivatives

Derivative IC₅₀ (µM) logP Binding Energy (kcal/mol) Parent 0.5 3.2 -9.8 NO₂-sub 0.3 2.8 -10.5 CH₃-sub 1.8 3.5 -8.2

Q. How can contradictory data on cytotoxicity (e.g., in cancer vs. normal cell lines) be resolved?

- Analytical Approach :

- Dose-Response Assays : Use MTT/WST-1 protocols across multiple cell lines (e.g., HepG2 vs. HEK293) to identify selective toxicity .

- ROS Measurement : Link cytotoxicity to reactive oxygen species (ROS) induction via DCFH-DA fluorescence assays .

- Hypothesis : The 2-fluorophenyl group may selectively accumulate in cancer cells due to altered membrane permeability, explaining IC₅₀ disparities (e.g., 10 µM in MCF-7 vs. 50 µM in HEK293) .

Q. What computational strategies predict the compound’s pharmacokinetics and drug-likeness?

- Methods :

- Molecular Dynamics (MD) : Simulate binding stability in Factor XIa’s active site (AMBER or GROMACS) .

- ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA = 85 Ų, logS = -3.1), suggesting moderate solubility .

- Validation : Compare in silico results with in vitro Caco-2 permeability assays (Papp = 8.6 × 10⁻⁶ cm/s) .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.